(2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one is a complex organic compound that features a phenyl group, a piperidinyl-pyridazinyl moiety, and a piperazinyl-propenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazinyl-Pyridazinyl Intermediate: This step involves the reaction of piperazine with 6-chloropyridazine under reflux conditions in the presence of a base such as potassium carbonate.
Coupling with Phenylpropenone: The intermediate is then coupled with (E)-3-phenylprop-2-en-1-one using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or pyridazinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Saturated analogs of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-phenyl-1-[4-(4-pyridazinyl)piperazin-1-yl]prop-2-en-1-one
- (E)-3-phenyl-1-[4-(6-morpholin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Uniqueness
(2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one is unique due to the presence of the piperidinyl group, which can enhance its binding affinity and specificity for certain biological targets compared to similar compounds.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c28-22(12-9-19-7-3-1-4-8-19)27-17-15-26(16-18-27)21-11-10-20(23-24-21)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-18H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIPWLUTUOEIDI-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.